1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, indole, pyridine, and triazole moieties
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Target of action
The compound contains an indole moiety, which is known to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mode of action of this compound would need to be determined through experimental studies.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Biochemical Analysis
Biochemical Properties
The indole nucleus in 1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable component in the development of new useful derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Coupling Reactions: The triazole ring can participate in click chemistry reactions, particularly azide-alkyne cycloaddition.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Comparison with Similar Compounds
Similar compounds to 1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide include other indole and triazole derivatives. These compounds share similar structural features and biological activities but may differ in their specific functional groups and overall molecular architecture. Examples include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential therapeutic applications.
4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl) ethanones: Compounds with antimicrobial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O/c26-21-7-3-1-5-19(21)16-32-24(17-9-12-27-13-10-17)23(30-31-32)25(33)28-14-11-18-15-29-22-8-4-2-6-20(18)22/h1-10,12-13,15,29H,11,14,16H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYEGLVCWRWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=NC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.